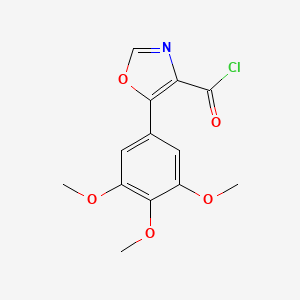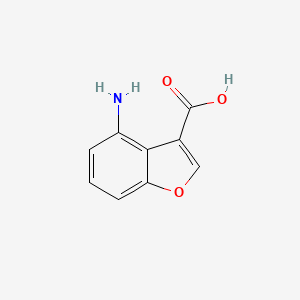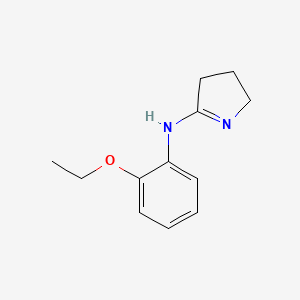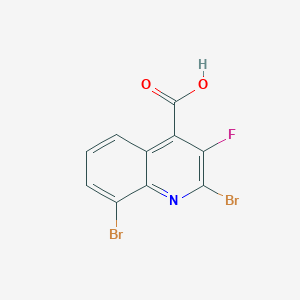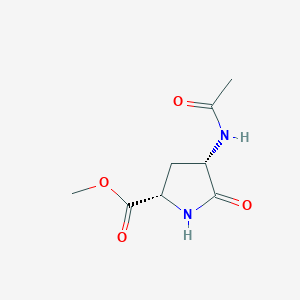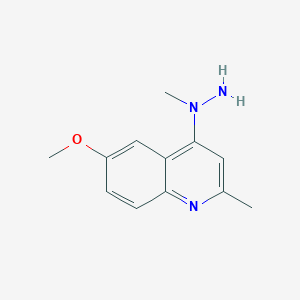
6-Methoxy-2-methyl-4-(1-methylhydrazino)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-methyl-4-(1-methylhydrazinyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 2nd position, and a methylhydrazinyl group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-4-(1-methylhydrazinyl)quinoline can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-methylquinoline with methylhydrazine under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
6-Methoxy-2-methyl-4-(1-methylhydrazinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy and methylhydrazinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Methoxy-2-methyl-4-(1-methylhydrazinyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of fluorescent sensors and other analytical tools.
作用機序
The mechanism of action of 6-Methoxy-2-methyl-4-(1-methylhydrazinyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
6-Methoxyquinoline: Lacks the methyl and methylhydrazinyl groups, making it less complex.
2-Methylquinoline: Lacks the methoxy and methylhydrazinyl groups.
4-Hydroxyquinoline: Contains a hydroxy group instead of a methoxy group.
Uniqueness
6-Methoxy-2-methyl-4-(1-methylhydrazinyl)quinoline is unique due to the presence of both methoxy and methylhydrazinyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications in research and industry.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
1-(6-methoxy-2-methylquinolin-4-yl)-1-methylhydrazine |
InChI |
InChI=1S/C12H15N3O/c1-8-6-12(15(2)13)10-7-9(16-3)4-5-11(10)14-8/h4-7H,13H2,1-3H3 |
InChIキー |
XBPVQGLVMXFARY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


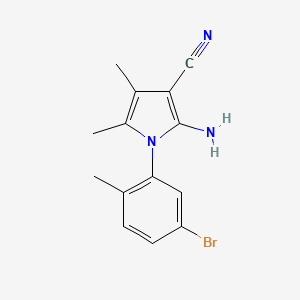

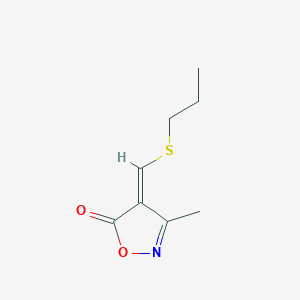
![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)
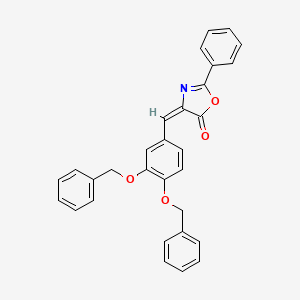
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
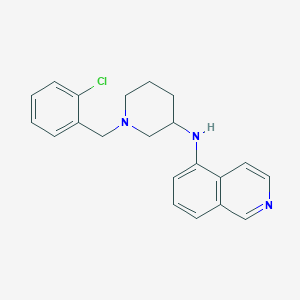
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
![2-Cyclopropylbenzo[d]oxazole](/img/structure/B12876018.png)
